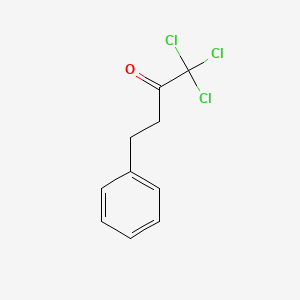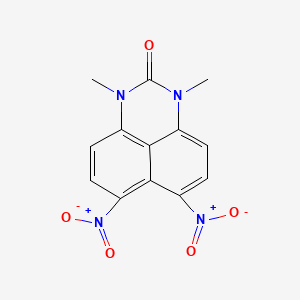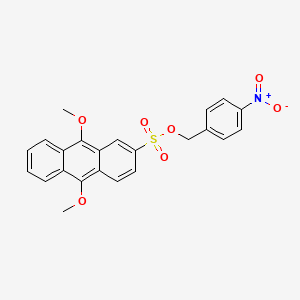
(4-Nitrophenyl)methyl 9,10-dimethoxyanthracene-2-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Nitrophenyl)methyl 9,10-dimethoxyanthracene-2-sulfonate is an organic compound with the molecular formula C23H19NO7S. This compound is known for its unique structure, which combines a nitrophenyl group, a dimethoxyanthracene moiety, and a sulfonate ester. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl 9,10-dimethoxyanthracene-2-sulfonate typically involves the esterification of 9,10-dimethoxyanthracene-2-sulfonic acid with (4-nitrophenyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Nitrophenyl)methyl 9,10-dimethoxyanthracene-2-sulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The nitro group on the phenyl ring can be a site for nucleophilic attack, leading to substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy groups on the anthracene moiety can be oxidized to form quinones under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic substitution: Substituted phenyl derivatives.
Reduction: Amino derivatives of the original compound.
Oxidation: Quinone derivatives of the anthracene moiety.
Wissenschaftliche Forschungsanwendungen
(4-Nitrophenyl)methyl 9,10-dimethoxyanthracene-2-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a probe in mechanistic studies.
Biology: Employed in the study of enzyme kinetics and as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of (4-Nitrophenyl)methyl 9,10-dimethoxyanthracene-2-sulfonate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the anthracene moiety can intercalate into DNA, affecting its structure and function. The sulfonate ester group enhances the compound’s solubility and facilitates its interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Nitrophenyl)methyl anthracene-2-sulfonate: Lacks the methoxy groups on the anthracene moiety.
(4-Nitrophenyl)methyl 9,10-dihydroxyanthracene-2-sulfonate: Contains hydroxyl groups instead of methoxy groups.
(4-Nitrophenyl)methyl 9,10-dimethoxyanthracene-2-carboxylate: Has a carboxylate group instead of a sulfonate ester.
Uniqueness
(4-Nitrophenyl)methyl 9,10-dimethoxyanthracene-2-sulfonate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and sulfonate ester groups enhances its solubility and facilitates its use in various applications .
Eigenschaften
CAS-Nummer |
121172-98-3 |
|---|---|
Molekularformel |
C23H19NO7S |
Molekulargewicht |
453.5 g/mol |
IUPAC-Name |
(4-nitrophenyl)methyl 9,10-dimethoxyanthracene-2-sulfonate |
InChI |
InChI=1S/C23H19NO7S/c1-29-22-18-5-3-4-6-19(18)23(30-2)21-13-17(11-12-20(21)22)32(27,28)31-14-15-7-9-16(10-8-15)24(25)26/h3-13H,14H2,1-2H3 |
InChI-Schlüssel |
CUHCLROITCDERO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C=CC(=CC2=C(C3=CC=CC=C31)OC)S(=O)(=O)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


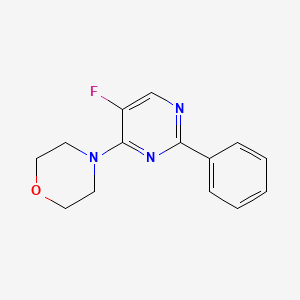

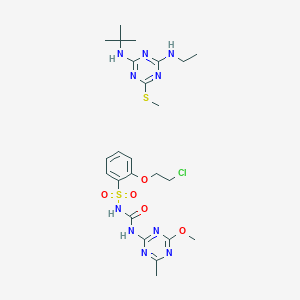
![2,7-Bis[(4-hydroxyphenyl)methylidene]cycloheptan-1-one](/img/structure/B14279839.png)
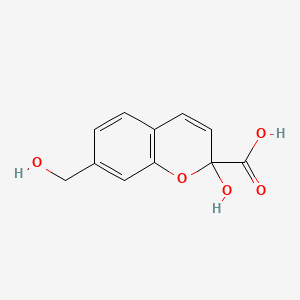
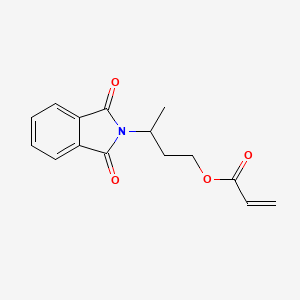
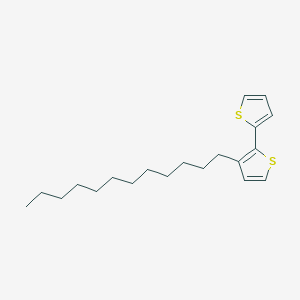
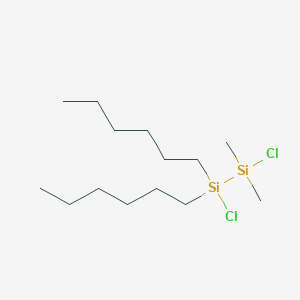

![9-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylidene]-9H-fluorene-2,7-diamine](/img/structure/B14279887.png)

